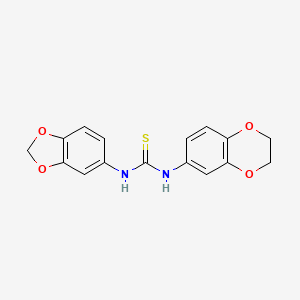
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as BDTU, is a compound that has been extensively studied for its potential applications in scientific research. BDTU is a thiourea derivative that has been synthesized and investigated for its various biochemical and physiological effects.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have neuroprotective properties, which can help to protect neurons from damage.
实验室实验的优点和局限性
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea. One area of interest is in the development of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea-based therapies for the treatment of cancer and neurodegenerative disorders. Another area of interest is in the study of the mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could provide insights into its potential therapeutic applications. Finally, there is also interest in the development of new synthesis methods for N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, which could make it more accessible for scientific research.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform and is typically heated under reflux for several hours. The resulting product is then purified by column chromatography to obtain pure N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been investigated for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c23-16(18-11-2-4-13-15(8-11)22-9-21-13)17-10-1-3-12-14(7-10)20-6-5-19-12/h1-4,7-8H,5-6,9H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIYQYYPCDEZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)
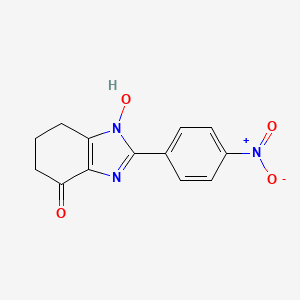

![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)

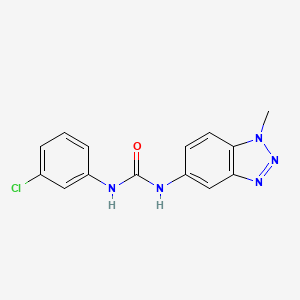

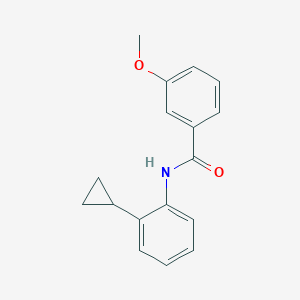
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)
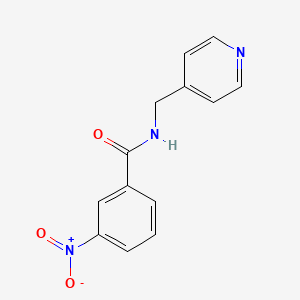

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
